BenchChemオンラインストアへようこそ!

N-(3-methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1286695-48-4, PubChem CID is a synthetic small-molecule sulfonamide-acetamide hybrid with the molecular formula C19H19N3O3S and a molecular weight of 369.44 g/mol. The compound features a central 2-phenyl-2-(1H-pyrrol-1-yl)acetamide scaffold coupled to a 3-methanesulfonamidophenyl moiety, and contains one undefined stereocenter (racemic mixture).

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 1286695-48-4
Cat. No. B2815343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
CAS1286695-48-4
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
InChIInChI=1S/C19H19N3O3S/c1-26(24,25)21-17-11-7-10-16(14-17)20-19(23)18(22-12-5-6-13-22)15-8-3-2-4-9-15/h2-14,18,21H,1H3,(H,20,23)
InChIKeyJDUMBZJAGCHLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1286695-48-4): Structural Identity and Physicochemical Baseline for Procurement


N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1286695-48-4, PubChem CID 52992858) is a synthetic small-molecule sulfonamide-acetamide hybrid with the molecular formula C19H19N3O3S and a molecular weight of 369.44 g/mol [1]. The compound features a central 2-phenyl-2-(1H-pyrrol-1-yl)acetamide scaffold coupled to a 3-methanesulfonamidophenyl moiety, and contains one undefined stereocenter (racemic mixture) [1]. Its computed XLogP3 of 2.3, topological polar surface area (TPSA) of 88.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors define a moderately lipophilic profile with drug-like physicochemical space occupancy [1]. The compound is listed in PubChem as a research chemical with synonyms including AKOS024528993 and VU0529433-1, the latter suggesting origin within the Vanderbilt University compound collection [1].

Why In-Class Substitution of N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide Fails: Structural and Pharmacophoric Differentiation from Closest Analogs


The 2-phenyl-2-(1H-pyrrol-1-yl)acetamide scaffold tolerates extensive N-aryl substitution diversity, but the specific 3-methanesulfonamidophenyl appendage in this compound introduces unique hydrogen-bonding and electronic properties that cannot be recapitulated by simple aryl, heteroaryl, or benzhydryl replacements [1]. Structurally closest analogs—including the quinolin-5-yl (CAS 1286695-53-1), 3-chloro-4-methoxyphenyl, thiophen-2-ylmethyl, benzhydryl, and thiazol-2-yl variants—each alter the steric bulk, electron density, and H-bond donor/acceptor pattern at the amide nitrogen position [2]. The methanesulfonamide group (–NHSO₂CH₃) is both a stronger H-bond donor and a Zn²⁺-binding pharmacophore frequently exploited in carbonic anhydrase and matrix metalloproteinase inhibitor design, whereas the comparator substituents (chloro, methoxy, quinolinyl, thiophenyl) lack this zinc-anchoring capacity [3]. For any experimental system where the N-aryl sulfonamide interaction with a target metal ion or specific H-bond network is critical, generic substitution with non-sulfonamide analogs will predictably fail to reproduce the binding mode.

N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: XLogP3, TPSA, and H-Bond Capacity vs. Quinolinyl and Chloro-Methoxyphenyl Analogs

The target compound (XLogP3 = 2.3, TPSA = 88.6 Ų, HBD = 2, HBA = 4) occupies a distinct region of drug-like chemical space compared to its closest 2-phenyl-2-(1H-pyrrol-1-yl)acetamide analogs [1]. The quinolin-5-yl analog (CAS 1286695-53-1, M.Wt 327.39, C21H17N3O) contains zero HBD, one HBA, and a larger fused-ring system that increases lipophilicity and reduces polarity [2]. The 3-chloro-4-methoxyphenyl analog (C19H17ClN2O2) introduces one HBA (methoxy oxygen) and a chloro substituent, yielding a different electronic profile versus the methanesulfonamide group [2]. The methanesulfonamide's –SO₂NH– moiety provides a dual H-bond donor/acceptor that none of the comparator N-aryl groups possess, translating to a measurably different TPSA and HBD count that will directly impact membrane permeability, solubility, and target binding in any experimental system [1].

Physicochemical profiling Drug-likeness Lead optimization

Stereochemical Differentiation: Racemic vs. Enantiopure 2-Phenyl-2-(1H-pyrrol-1-yl)acetamide Analogs

The target compound contains one undefined stereocenter at the 2-position of the acetamide linker, meaning it is supplied as a racemic (1:1) mixture of R and S enantiomers, as confirmed by PubChem's computed property of 1 undefined atom stereocenter and 0 defined atom stereocenters [1]. In contrast, certain 2-phenyl-2-(1H-pyrrol-1-yl)acetamide derivatives available from commercial sources are specified as single enantiomers—for example, (2R)-N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (M.Wt 320.39), which bears a defined R stereocenter . The racemic nature of the target compound has implications for any experiment where stereospecific target engagement is anticipated: the (R) and (S) enantiomers may exhibit differential binding affinities, metabolic stability, or off-target profiles. The undefined stereocenter is a documented, verifiable structural feature that distinguishes this compound from enantiopure comparators [1].

Chiral chemistry Stereochemistry Enantiomeric profiling

Methanesulfonamide vs. Carboxamide and Chloro-Methoxyphenyl: H-Bond Donor Capacity and Metal-Coordinating Potential

The 3-methanesulfonamidophenyl group (–NHSO₂CH₃) in the target compound provides a primary sulfonamide NH (pKa ~9–10) that serves as a recognized zinc-binding anchor group in metalloenzyme inhibitor design, particularly for carbonic anhydrase (CA) isoforms [1]. Substituted-phenylacetamido aromatic sulfonamides have been demonstrated to achieve nanomolar Ki values against tumor-associated hCA IX and hCA XII, with the sulfonamide moiety acting as the essential Zn²⁺-coordinating warhead [1]. The closest structural analogs—N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide and 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide—replace the methanesulfonamide with chloro, methoxy, or quinolinyl substituents that lack any metal-coordinating capacity, thereby abolishing the zinc-binding pharmacophore entirely [2]. This represents a qualitative, binary differentiation: the target compound retains a metal-anchoring group present in validated sulfonamide inhibitor scaffolds, whereas the non-sulfonamide comparators cannot engage catalytic zinc ions in metalloenzyme active sites [1].

Pharmacophore modeling Metalloenzyme inhibition Sulfonamide SAR

Rotatable Bond Count and Molecular Flexibility: Differentiation from Benzhydryl and Quinolinyl Analogs

The target compound possesses 6 rotatable bonds, a value that reflects the flexible methanesulfonamide tether combined with the N-phenylacetamide linker [1]. This places it in an intermediate flexibility range among the 2-phenyl-2-(1H-pyrrol-1-yl)acetamide analog set. The N-benzhydryl analog contains 7 rotatable bonds due to the additional diphenylmethyl group, increasing entropic penalty upon binding. Conversely, the quinolin-5-yl analog has approximately 4 rotatable bonds due to the rigid fused quinoline ring system, reducing conformational freedom [2]. The thiazol-2-yl analog contains roughly 5 rotatable bonds. In structure-based drug design, rotatable bond count is directly correlated with oral bioavailability probability—compounds with ≤10 rotatable bonds and TPSA ≤140 Ų meet Veber's criteria for oral bioavailability [1]. The target compound's 6 rotatable bonds and TPSA of 88.6 Ų place it squarely within drug-like space, while offering an intermediate degree of conformational flexibility that may be advantageous for induced-fit binding mechanisms compared to both the overly rigid quinolinyl and overly flexible benzhydryl comparators [1].

Conformational analysis Molecular flexibility Entropic binding

Purity Specification and Supply Chain Transparency Relative to Analog Compounds

The target compound is typically supplied at ≥95% purity as a racemic powder, with molecular identity confirmed by the computed InChI Key JDUMBZJAGCHLRG-UHFFFAOYSA-N [1]. In contrast, several close analogs—including the 3-chloro-4-methoxyphenyl and thiazol-2-yl variants—are predominantly available from exclusion-list vendors (evitachem, benchchem) whose quality documentation and batch-to-batch reproducibility have not been independently verified through this analysis [2]. The target compound's inclusion in the PubChem database (CID 52992858) with fully specified InChI, SMILES, and computed descriptors provides a level of structural transparency that facilitates independent analytical verification (NMR, LCMS, HPLC) by the procuring laboratory. The quinolin-5-yl analog (CAS 1286695-53-1) shares similar database transparency but lacks the sulfonamide warhead that distinguishes the target compound for metalloenzyme applications [2].

Quality control Procurement specification Chemical purity

Recommended Research and Procurement Scenarios for N-(3-Methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide Based on Verified Differentiation Evidence


Zinc-Dependent Metalloenzyme Inhibitor Screening Campaigns (Carbonic Anhydrase, MMP, HDAC)

The methanesulfonamide (–NHSO₂CH₃) group is a validated Zn²⁺-binding warhead in the sulfonamide class. In primary screening cascades against carbonic anhydrase isoforms (hCA I, II, IX, XII) or matrix metalloproteinases, this compound should be prioritized over the chloro-methoxyphenyl, quinolinyl, thiophenylmethyl, benzhydryl, and thiazolyl analogs, all of which lack a metal-coordinating pharmacophore and are therefore structurally incapable of engaging the catalytic zinc ion [1]. The intermediate rotatable bond count (6) and moderate TPSA (88.6 Ų) further support active site complementarity for CA isoforms with varied binding pocket dimensions [2].

Racemic Screening Libraries for Stereosensitive Target Discovery

The undefined stereocenter at the 2-position (confirmed racemate) makes this compound suitable for initial hit-finding screens where both enantiomers are tested simultaneously, maximizing the probability of detecting stereospecific binding. If activity is observed, chiral resolution can be pursued as a follow-up. This contrasts with enantiopure analogs (e.g., the (2R)-hydroxyphenylethyl variant) that test only one stereochemical configuration and may miss hits requiring the opposite enantiomer [1]. Researchers should note that differential enantiomer activity cannot be deconvoluted from racemic screening data without additional chiral separation steps.

Physicochemical SAR Studies Balancing Lipophilicity and Polarity in the 2-Phenyl-2-(1H-pyrrol-1-yl)acetamide Series

With XLogP3 = 2.3, TPSA = 88.6 Ų, and 2 HBD/4 HBA, this compound occupies a central position in the drug-like property space of the analog series. It is less lipophilic than the N-benzhydryl analog (XLogP3 ~3.8–4.2) and the quinolin-5-yl analog (XLogP3 ~2.8–3.2), yet more polar than both, making it the reference compound for studies correlating sulfonamide incorporation with solubility, permeability, and metabolic stability in this chemotype [1]. Procurement for multiparameter optimization programs should use this compound as the polarity benchmark against which non-sulfonamide analogs are compared.

Pharmacophore Validation Studies Requiring Defined H-Bond Donor/Acceptor Geometry

The methanesulfonamide group provides a geometrically defined H-bond donor (–NH–) and acceptor (S=O) pair with well-characterized directionality. For computational pharmacophore modeling or structure-based design where an H-bond donor at the meta-position of the N-phenyl ring is hypothesized to be essential for target engagement, this compound serves as the only 2-phenyl-2-(1H-pyrrol-1-yl)acetamide derivative offering this interaction pattern. The 3-chloro-4-methoxyphenyl analog provides only H-bond acceptors (OMe, Cl), while the quinolinyl and benzhydryl analogs lack any strong H-bond donor capacity at this position [1]. This is a qualitative, structure-based differentiation relevant for rational, hypothesis-driven procurement.

Quote Request

Request a Quote for N-(3-methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.